molecular formula C9H8O B6155618 4-(prop-2-yn-1-yl)phenol CAS No. 39948-19-1

4-(prop-2-yn-1-yl)phenol

Cat. No.: B6155618
CAS No.: 39948-19-1
M. Wt: 132.16 g/mol
InChI Key: DVGWZXQOLABSCQ-UHFFFAOYSA-N
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Description

4-(prop-2-yn-1-yl)phenol is an organic compound with the molecular formula C9H8O. It is characterized by a phenol group substituted with a prop-2-yn-1-yl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(prop-2-yn-1-yl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(prop-2-yn-1-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Huisgen cycloaddition.

    Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

    Medicine: Some derivatives are being explored for their therapeutic potential, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)phenol and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-2-yn-1-yl)phenol is unique due to its phenol group, which imparts distinct chemical reactivity compared to its analogs. The presence of the alkyne group also allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

39948-19-1

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

4-prop-2-ynylphenol

InChI

InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7,10H,3H2

InChI Key

DVGWZXQOLABSCQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)O

Purity

95

Origin of Product

United States

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